[3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl butanoate
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Overview
Description
[3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl butanoate is a complex organic compound that features a pyrrolidinone ring, a sulfanylphenyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl butanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the introduction of the sulfanylphenyl group and finally the esterification to form the butanoate ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and control of reaction parameters is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
[3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group in the pyrrolidinone ring to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
[3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of [3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl butanoate involves its interaction with specific molecular targets. The pyrrolidinone ring and sulfanylphenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic oxindoles: These compounds share a similar structural motif and are used in medicinal chemistry for their biological activity.
3-Cyanopyridines: These compounds have similar applications in medicinal chemistry and are known for their antiproliferative activity.
Uniqueness
What sets [3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl butanoate apart is its unique combination of a pyrrolidinone ring, a sulfanylphenyl group, and a butanoate ester
Properties
IUPAC Name |
[3-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-3-5-15(18)20-11-12-6-4-7-13(10-12)21-14-8-9-17(2)16(14)19/h4,6-7,10,14H,3,5,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPKPHVMHQYQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1=CC(=CC=C1)SC2CCN(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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